molecular formula C14H14O4 B11866261 4-Hydroxy-3-pentanoyl-2H-chromen-2-one CAS No. 36953-87-4

4-Hydroxy-3-pentanoyl-2H-chromen-2-one

Cat. No.: B11866261
CAS No.: 36953-87-4
M. Wt: 246.26 g/mol
InChI Key: UOUQUFVBCJNHNY-UHFFFAOYSA-N
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Description

4-Hydroxy-3-pentanoyl-2H-chromen-2-one is a chemical compound belonging to the class of chromen-2-ones, also known as coumarins. This compound is characterized by its unique structure, which includes a hydroxy group at the 4-position and a pentanoyl group at the 3-position on the chromen-2-one scaffold. Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-pentanoyl-2H-chromen-2-one typically involves the condensation of 4-hydroxycoumarin with a suitable acylating agent, such as pentanoyl chloride, in the presence of a base like pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-pentanoyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory, anticoagulant, and anticancer properties.

    Industry: Utilized in the development of dyes and optical brighteners

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-pentanoyl-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, its anticoagulant activity is attributed to its ability to inhibit vitamin K epoxide reductase, an enzyme involved in the blood clotting process. Additionally, its anti-inflammatory effects are mediated through the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response .

Comparison with Similar Compounds

4-Hydroxy-3-pentanoyl-2H-chromen-2-one can be compared with other coumarin derivatives such as:

    4-Hydroxy-3-acetyl-2H-chromen-2-one: Similar structure but with an acetyl group instead of a pentanoyl group.

    4-Hydroxy-3-propionyl-2H-chromen-2-one: Contains a propionyl group at the 3-position.

    4-Hydroxy-3-butyryl-2H-chromen-2-one: Features a butyryl group at the 3-position

These compounds share similar core structures but differ in their side chains, which can significantly influence their chemical properties and biological activities.

Properties

CAS No.

36953-87-4

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

4-hydroxy-3-pentanoylchromen-2-one

InChI

InChI=1S/C14H14O4/c1-2-3-7-10(15)12-13(16)9-6-4-5-8-11(9)18-14(12)17/h4-6,8,16H,2-3,7H2,1H3

InChI Key

UOUQUFVBCJNHNY-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C1=C(C2=CC=CC=C2OC1=O)O

Origin of Product

United States

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